2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a benzodioxole moiety and a hexahydrobenzothieno pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Ethenyl Intermediate: The benzodioxole is then reacted with an appropriate aldehyde to form the ethenyl intermediate through a Wittig or Horner-Wadsworth-Emmons reaction.
Cyclization to Form the Hexahydrobenzothieno Pyrimidinone Core: The ethenyl intermediate undergoes cyclization with a thiourea derivative under acidic conditions to form the hexahydrobenzothieno pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols can replace the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with saturated carbon-carbon bonds
Substitution: Substituted derivatives with new functional groups replacing the methylene bridge
Scientific Research Applications
2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one shares structural similarities with other benzodioxole-containing compounds and hexahydrobenzothieno pyrimidinone derivatives.
Examples: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal.
Uniqueness
Unique Structure: The combination of the benzodioxole moiety and the hexahydrobenzothieno pyrimidinone core makes this compound unique.
Distinct Properties: The specific arrangement of functional groups and the overall molecular architecture contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c22-18-17-12-3-1-2-4-15(12)25-19(17)21-16(20-18)8-6-11-5-7-13-14(9-11)24-10-23-13/h5-9,16,21H,1-4,10H2,(H,20,22)/b8-6- |
InChI Key |
LNCSAIYNAFILDP-VURMDHGXSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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